Cas no 476458-91-0 (N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(thiophen-2-yl)acetamide)

N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(thiophen-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(thiophen-2-yl)acetamide
- AKOS024580558
- 476458-91-0
- SR-01000569499
- F0529-0094
- N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide
- N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide
- N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide
- SR-01000569499-1
-
- インチ: 1S/C17H14N4O3S2/c22-16(8-13-2-1-7-26-13)18-17-14-9-25-10-15(14)19-20(17)11-3-5-12(6-4-11)21(23)24/h1-7H,8-10H2,(H,18,22)
- InChIKey: DFSSZOONJDVURN-UHFFFAOYSA-N
- ほほえんだ: S1CC2C(C1)=C(NC(CC1=CC=CS1)=O)N(C1C=CC(=CC=1)[N+](=O)[O-])N=2
計算された属性
- せいみつぶんしりょう: 386.05073267g/mol
- どういたいしつりょう: 386.05073267g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 146Ų
N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(thiophen-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0529-0094-3mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide |
476458-91-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0529-0094-1mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide |
476458-91-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0529-0094-2mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide |
476458-91-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0529-0094-4mg |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide |
476458-91-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0529-0094-2μmol |
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide |
476458-91-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(thiophen-2-yl)acetamide 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(thiophen-2-yl)acetamideに関する追加情報
Introduction to N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-(thiophen-2-yl)acetamide (CAS No. 476458-91-0)
N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-(thiophen-2-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 476458-91-0, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The intricate scaffold of this molecule, incorporating both thieno[3,4-cpyrazole] and thiophene moieties, suggests a rich chemical diversity that could be exploited for therapeutic applications.
The< strong>N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-(thiophen-2-yl)acetamide structure is characterized by a nitrophenyl group at the 4-position, which is a well-known pharmacophore in medicinal chemistry. The nitro group can serve as a hydrogen bond acceptor and may contribute to the compound's interaction with biological targets. Additionally, the presence of the thieno[3,4-cpyrazole] ring system introduces a seven-membered heterocyclic core that is known for its stability and potential to engage in various biochemical interactions. The thiophene moiety further enhances the structural complexity and may contribute to the compound's solubility and bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies using these techniques have suggested that< strong>N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-(thiophen-2-yl)acetamide could interact with several biological targets relevant to human health. For instance, preliminary docking studies have indicated potential binding affinity with enzymes involved in inflammation and oxidative stress pathways. These pathways are implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.
The< strong>thieno[3,4-cpyrazole] core is particularly interesting from a chemical biology perspective. This heterocycle has been extensively studied for its role in various pharmacological applications. Its unique electronic properties make it an excellent candidate for designing molecules that can modulate biological processes at the molecular level. In particular, the cationic nature of the< strong>cyanopyrazole moiety suggests that it could be involved in stabilizing protein-protein interactions or modulating enzyme activity through electrostatic interactions.
In parallel with computational studies, experimental investigations have also been conducted to evaluate the pharmacological properties of< strong>N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-(thiophen-2-yl)acetamide. Initial in vitro assays have shown promising results in terms of anti-inflammatory and antioxidant activities. These findings are particularly encouraging given the growing recognition of the importance of targeting inflammation and oxidative stress in treating chronic diseases. Moreover, the compound's ability to cross cell membranes may enhance its therapeutic potential by allowing it to reach intracellular targets effectively.
The< strong>nitrophenyl group in this molecule is another key feature that warrants further investigation. Nitroaromatic compounds have a long history of use in medicine and are known for their ability to produce reactive intermediates that can modulate biological pathways. However, recent research has also highlighted the importance of understanding the metabolic fate of these compounds to ensure their safety and efficacy. Advanced mass spectrometry techniques have been employed to study the degradation products of< strong>N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-(thiophen-2-yl)acetamide, providing valuable insights into its potential pharmacokinetic behavior.
The synthesis of< strong>N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-(thiophen-2-yl)acetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves several key transformations that showcase the versatility of modern synthetic methodologies. For instance, the introduction of the thieno[3,4-cpyrazole] ring system requires careful control over reaction conditions to ensure high yields and purity. Similarly, the attachment of the thiophene moiety necessitates precise functional group transformations that highlight the importance of selectivity in organic synthesis.
The development of novel synthetic routes has not only facilitated access to< strong>N-2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yli]-lactam derivatives but also provided valuable insights into general synthetic strategies applicable to other heterocyclic systems. These strategies could be extended to other pharmacologically relevant molecules by incorporating similar functional groups or by exploring alternative heterocyclic cores. Such advancements are crucial for accelerating drug discovery efforts and bringing new therapeutic agents to market more efficiently.
In conclusion,< strong>N-[1(1-methylethoxy)ethylidene]-N'-[(1-methylethoxy)methylidene]oxamidine, identified by CAS number 476458-lactam derivatives but also provided valuable insights into general synthetic strategies applicable to other heterocyclic systems. These strategies could be extended to other pharmacologically relevant molecules by incorporating similar functional groups or by exploring alternative heterocyclic cores
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